(2S,3S)-2,3-dimethylmorpholine hydrochloride

Description

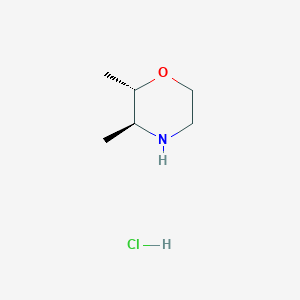

(2S,3S)-2,3-Dimethylmorpholine hydrochloride is a chiral morpholine derivative characterized by methyl substitutions at the 2nd and 3rd positions of the morpholine ring, with both substituents in the S-configuration. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and catalysis due to their versatile reactivity and ability to modulate physicochemical properties. The hydrochloride salt form enhances solubility and stability, making it suitable for formulation in drug development .

Properties

IUPAC Name |

(2S,3S)-2,3-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWKLXAWHKRNQF-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OCCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dimethylmorpholine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-2-chloropropanoic acid.

Formation of the Morpholine Ring: The key step involves the cyclization of the chiral precursor with an amine to form the morpholine ring. This can be achieved through nucleophilic substitution reactions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature, pressure, and solvent choice.

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.

Scientific Research Applications

(2S,3S)-2,3-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| (2S,3S)-2,3-Dimethylmorpholine HCl | Not specified | C₆H₁₄ClNO | ~151.63 (estimated) | 2(S)-CH₃, 3(S)-CH₃ | Chiral centers at C2 and C3 |

| (3R,5S)-3,5-Dimethylmorpholine HCl | 154596-17-5 | C₆H₁₄ClNO | 151.63 | 3(R)-CH₃, 5(S)-CH₃ | Non-adjacent methyl groups |

| 2,2-Dimethylmorpholine HCl | Not specified | C₆H₁₄ClNO | ~151.63 | 2,2-di-CH₃ | Geminal methyl groups |

| (R)-2-Methylmorpholine HCl | 168038-14-0 | C₅H₁₂ClNO | 137.61 | 2(R)-CH₃ | Single methyl substitution |

| (S)-2-Methylmorpholine HCl | 1147108-99-3 | C₅H₁₂ClNO | 137.61 | 2(S)-CH₃ | Enantiomer of R-form |

| (2S)-2-(Trifluoromethyl)morpholine HCl | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | 2(S)-CF₃ | Electron-withdrawing CF₃ group |

Key Observations :

- Stereochemical Impact: The (2S,3S) configuration distinguishes the target compound from analogs like (3R,5S)-3,5-dimethylmorpholine HCl, where methyl groups are non-adjacent. Adjacent substituents may influence ring conformation and intermolecular interactions .

- Molecular Weight: The target compound’s molecular weight (~151.63 g/mol) is comparable to other dimethylated morpholines but higher than mono-methylated analogs (e.g., (R)-2-methylmorpholine HCl at 137.61 g/mol) .

Biological Activity

(2S,3S)-2,3-dimethylmorpholine hydrochloride is a chiral morpholine derivative recognized for its potential biological activities and applications in medicinal chemistry. This compound, characterized by two methyl groups at the 2 and 3 positions of the morpholine ring, has garnered interest due to its unique stereochemistry and its implications in drug development and synthesis.

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : ~162.66 g/mol

- Structure : The compound features a six-membered morpholine ring with nitrogen and carbon atoms, which contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Asymmetric Catalysis : Due to its stereocenters, this compound can act as a ligand in asymmetric catalysis, enhancing the yield of specific enantiomers in chemical reactions. This property is crucial for developing new drugs that require precise stereochemistry for efficacy .

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may interact with various biological targets such as enzymes and receptors. Its structure allows for potential antimicrobial and anti-inflammatory properties .

- Interaction Studies : Binding affinity studies are essential for understanding how this compound interacts with biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to elucidate these interactions .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in cultured macrophages. This finding points to its potential use in treating inflammatory diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Morpholine | Six-membered ring with one nitrogen atom | Basic structure; versatile reactivity |

| 4-Methylmorpholine | Methyl group at position 4 | Increased lipophilicity |

| N,N-Dimethylmorpholine | Two methyl groups on nitrogen | Enhanced basicity; potential for greater reactivity |

| 1-Methylpiperidine | Five-membered ring with one nitrogen atom | Structural variation; different biological activity |

This table highlights the structural variations among morpholine derivatives and their implications for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.